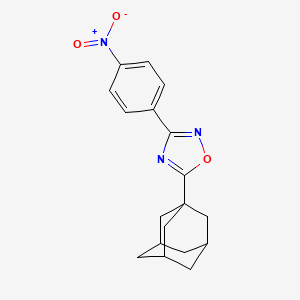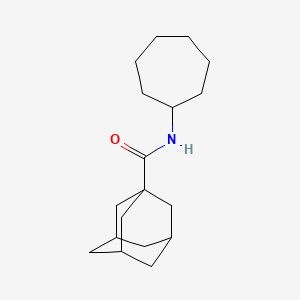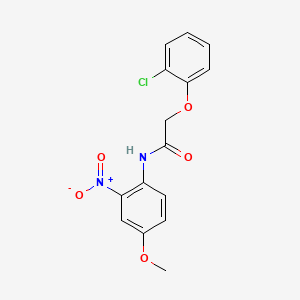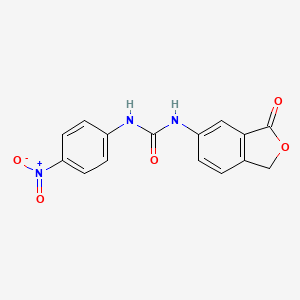![molecular formula C18H15ClN2O3 B3949222 2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)
2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone
Descripción general
Descripción
2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone, commonly known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of naphthoquinone derivatives and has been extensively studied for its anti-cancer and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of AQ-13 is not fully understood. However, it is believed that AQ-13 exerts its anti-cancer and anti-microbial effects by inducing oxidative stress and disrupting cellular signaling pathways. AQ-13 has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression in cancer cells. In bacterial and fungal pathogens, AQ-13 disrupts cell membrane integrity and inhibits key metabolic pathways, leading to cell death.
Biochemical and Physiological Effects:
AQ-13 has been shown to have minimal toxicity to normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of AQ-13 in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ-13 is a synthetic compound that can be easily synthesized and purified, making it readily available for laboratory experiments. However, AQ-13 is highly hydrophobic, which can limit its solubility in aqueous solutions. This can make it difficult to administer AQ-13 in vivo and may require the use of solubilizing agents. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of AQ-13 in vivo.
Direcciones Futuras
AQ-13 has shown promising anti-cancer and anti-microbial properties in vitro, making it a promising candidate for further development as a therapeutic agent. Future studies should focus on optimizing the synthesis method of AQ-13 to increase yield and purity, as well as understanding the pharmacokinetics and pharmacodynamics of AQ-13 in vivo. In addition, further studies are needed to fully understand the mechanism of action of AQ-13 and its potential for the development of novel cancer therapies and anti-microbial agents.
Aplicaciones Científicas De Investigación
AQ-13 has been extensively studied for its anti-cancer and anti-microbial properties. In vitro studies have shown that AQ-13 exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. AQ-13 has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.
In addition to its anti-cancer properties, AQ-13 has also been shown to exhibit potent anti-microbial activity against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. AQ-13 has been shown to be effective against both planktonic and biofilm-forming bacteria, making it a promising candidate for the development of novel anti-microbial agents.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-11-4-3-5-12(10-11)21-16-15(20-8-9-22)17(23)13-6-1-2-7-14(13)18(16)24/h1-7,10,20-22H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJVUFOIVEFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC3=CC(=CC=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)
![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![2-[(3-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949159.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide](/img/structure/B3949165.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)


![N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)